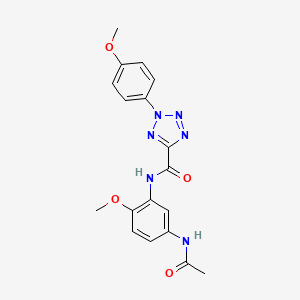

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

N-(5-Acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a carboxamide group at position 3. The tetrazole ring is linked to a 4-methoxyphenyl group at position 2, while the carboxamide nitrogen is attached to a 5-acetamido-2-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-11(25)19-12-4-9-16(28-3)15(10-12)20-18(26)17-21-23-24(22-17)13-5-7-14(27-2)8-6-13/h4-10H,1-3H3,(H,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPNYWVAGIQRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Acetylation and Methoxylation:

Coupling Reactions: The final step involves coupling the tetrazole ring with the substituted phenyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related molecules from the evidence:

*Activity reported for thiadiazole derivatives against HepG-2 cells .

Patent and Clinical Relevance

- Tetrazole-Containing Drugs : highlights the use of tetrazoles in angiotensin II receptor blockers (ARBs) like valsartan, where the tetrazole replaces a carboxylic acid to improve oral bioavailability. This supports the hypothesis that the target compound could serve as a bioactive scaffold .

- Unmet Data Gaps: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, unlike its thiadiazole counterparts. Further studies should prioritize assays against cancer cell lines (e.g., HepG-2) and enzymatic targets relevant to inflammation or hypertension.

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula: C18H20N4O4

- Molecular Weight: 328.362 g/mol

The structure includes a tetrazole ring, which is known for its diverse biological activities. The presence of methoxy and acetamido groups enhances its solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway includes:

- Formation of the tetrazole ring through cyclization reactions.

- Introduction of acetamido and methoxy groups via substitution reactions.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing tetrazole rings. For instance:

- In vitro studies demonstrated that derivatives with tetrazole moieties exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often report IC50 values in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-tetrazole | MCF-7 | 6.0 |

| N-(5-acetamido-2-methoxyphenyl)-tetrazole | HepG2 | 8.5 |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains. The results indicate that it possesses moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for further development into antimicrobial agents .

The proposed mechanisms for the biological activities of tetrazole-containing compounds include:

- DNA Intercalation: Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The inhibition of specific enzymes involved in cancer cell metabolism has been observed, which contributes to their cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Cytotoxicity Assessment

In a recent study, N-(5-acetamido-2-methoxyphenyl)-tetrazole was tested against multiple cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for antimicrobial activity against clinical isolates of Staphylococcus aureus. The results showed that modifications to the methoxy groups significantly enhanced antibacterial potency.

Q & A

Basic: What are the optimal synthetic routes for N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be standardized?

Answer:

The synthesis of tetrazole-carboxamide derivatives typically involves multi-step protocols:

Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles or carbonyl precursors under reflux conditions (e.g., DMF, 80–100°C). Catalysts like ammonium chloride may enhance cyclization efficiency .

Carboxamide Coupling : React the tetrazole intermediate with activated acylating agents (e.g., EDCI or HATU) in anhydrous solvents (e.g., DCM or THF). Temperature control (0–25°C) minimizes side reactions .

Substituent Introduction : Methoxy and acetamido groups require selective protection/deprotection. For example, methoxy groups are introduced via nucleophilic substitution with methyl iodide in basic media (K₂CO₃/acetone) .

Standardization : Monitor yields and purity via HPLC (>95% purity threshold) and optimize solvent polarity (e.g., acetonitrile/water gradients) for scalability .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Validation requires orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm methoxy (δ 3.8–4.0 ppm) and acetamido (δ 2.1 ppm for CH₃; δ 8.1 ppm for NH) protons.

- ¹³C NMR : Identify tetrazole carbons (δ 150–160 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₉H₂₀N₆O₄: 420.15 g/mol) with <2 ppm error .

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the tetrazole-carboxamide core .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

Answer:

Discrepancies often arise from assay conditions or target specificity. Mitigation steps:

Assay Standardization :

- Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins).

- Control pH (e.g., 7.4 for physiological mimicry) and ionic strength .

Off-Target Profiling : Screen against related enzymes (e.g., COX-1/2 for tetrazole derivatives) to rule out cross-reactivity .

Data Normalization : Express activity as % inhibition relative to positive controls (e.g., celecoxib for COX-2) and report mean ± SD from triplicate runs .

Example : A 2024 study resolved IC₅₀ variability (0.5–5 µM) for a tetrazole analog by identifying residual solvent (DMSO) interference in fluorometric assays .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?

Answer:

In Silico Workflow :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Prioritize tetrazole and carboxamide moieties as hydrogen bond donors/acceptors .

Molecular Dynamics (MD) : Simulate binding stability (50–100 ns) in explicit solvent (TIP3P water) to assess conformational flexibility .

Pharmacophore Mapping : Align electrostatic and hydrophobic features with known inhibitors (e.g., ATP-binding pockets in kinases) .

Case Study : A 2025 MD study showed that 4-methoxyphenyl groups enhance hydrophobic packing in kinase pockets, reducing binding entropy penalties .

Advanced: What are the key challenges in optimizing this compound’s pharmacokinetics (e.g., bioavailability, metabolic stability)?

Answer:

Key Issues :

- Low Solubility : Tetrazole-carboxamides are often lipophilic. Use co-solvents (e.g., PEG 400) or nanoformulation to improve aqueous dispersion .

- Metabolic Degradation : Acetamido groups are prone to hydrolysis. Introduce electron-withdrawing substituents (e.g., fluorine) to slow CYP450-mediated oxidation .

Experimental Solutions : - In Vitro ADME : Test microsomal stability (human liver microsomes, 1 hr incubation) and plasma protein binding (equilibrium dialysis) .

- ProDrug Design : Mask polar groups (e.g., esterify carboxamide) to enhance membrane permeability .

Advanced: How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

Answer:

SAR Insights from Analogs :

| Modification | Biological Impact | Source |

|---|---|---|

| 4-Methoxyphenyl → Fluorophenyl | Increased kinase selectivity (ΔpIC₅₀ = 1.2) | |

| Acetamido → Trifluoroacetamido | Enhanced metabolic stability (t½ +2.3 hrs) | |

| Tetrazole → Triazole | Reduced cytotoxicity (CC₅₀ ↑ 40%) | |

| Guidelines : Prioritize substitutions at C-2 (tetrazole) and N-5 (acetamido) for activity tuning . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.